tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17180073
InChI: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC17180073

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl (2S)-2-(3-aminopropyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1
Standard InChI Key DVPLUXDEKMZVNJ-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCN
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)CCCN

Introduction

Structural and Stereochemical Features

The molecular formula of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is C₁₅H₂₈N₂O₃, with a molecular weight of 292.4 g/mol (free base). The compound’s structure comprises:

  • A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

  • A tert-butyl carbamate (Boc) group at the 4-position, which acts as a protective group for the amine.

  • An (S)-configured 3-aminopropyl side chain at the 2-position, introducing chirality and functional versatility.

The stereochemistry at the 2-position is critical for interactions with biological targets, as demonstrated in analogous compounds where enantiomers exhibit divergent binding affinities.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate typically involves multi-step processes to ensure stereochemical control. A common approach includes:

Step 1: Formation of the Morpholine Ring

Morpholine derivatives are often synthesized via cyclization reactions. For example, reacting ethanolamine derivatives with epichlorohydrin under basic conditions yields the morpholine scaffold .

Step 3: Boc Protection

The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions to protect the secondary amine .

Industrial-Scale Production

Industrial synthesis prioritizes efficiency and yield optimization. Continuous flow reactors and automated systems are employed to enhance reproducibility. For example, a telescoped process integrating ring formation, side-chain addition, and Boc protection in a single flow system reduces intermediate isolation steps.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight292.4 g/mol
Melting Point98–102°C (literature range)
SolubilitySoluble in DCM, THF; insoluble in water
Optical Rotation ([α]₂₅D)+12.5° (c = 1.0, CHCl₃)

The Boc group enhances solubility in organic solvents, while the aminopropyl chain contributes to polar interactions. Chirality is confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Chemical Reactivity and Applications

Functional Group Transformations

The compound’s primary amine and carbamate groups enable diverse derivatizations:

Amide Bond Formation

The amine reacts with carboxylic acids using coupling agents like HATU or EDCI, forming amides critical for drug candidates. For example:
RCOOH + HATU + DIEARCONH-(morpholine derivative)\text{RCOOH + HATU + DIEA} \rightarrow \text{RCONH-(morpholine derivative)}

Sulfonylation

Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides, enhancing metabolic stability .

Pharmaceutical Applications

The compound is a precursor in synthesizing kinase inhibitors and GPCR modulators. For instance, analogs have been used in preclinical studies for cancer therapy, targeting proteins like KIFC1 (HSET) .

Comparative Analysis with Analogous Compounds

Compound NameKey DifferencesBiological Activity
tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylateR-configuration at C2Reduced target binding affinity
tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylateShorter ethyl chainLower lipophilicity

The S-configuration and propyl chain length optimize steric and electronic interactions with biological targets.

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Purity: Maintaining enantiomeric excess (>99%) requires chiral catalysts or chromatography .

  • Scale-Up Issues: Exothermic reactions during Boc protection necessitate precise temperature control.

Research Opportunities

  • Prodrug Development: Incorporating hydrolyzable groups (e.g., esters) for improved bioavailability.

  • Computational Modeling: Predicting binding modes with machine learning to guide synthesis .

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